molecular formula C6H11ClF3NO B7971145 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride

2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride

Cat. No. B7971145
M. Wt: 205.60 g/mol
InChI Key: DHUVHUWVIKPNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3NO and its molecular weight is 205.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Effects and Applications in Medicine and Industry : Pyrrolidines, a category which includes compounds like 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride, have shown significant biological effects. Many pyrrolidines are used in medicine, and they also find applications in industry, such as in the production of dyes or agrochemical substances. A study on the synthesis of pyrrolidines highlighted their importance in modern science, suggesting that similar protocols might be applied to analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

  • Influenza Neuraminidase Inhibitors : A study described the discovery of a potent inhibitor of influenza neuraminidase, which was developed using pyrrolidine cores. This highlights the potential use of pyrrolidines in the development of antiviral drugs. The study also involved the synthesis of analogues and the analysis of their structural interaction with the enzyme active site (Wang et al., 2001).

  • Synthesis of Optically Active Triamines : Another research focused on the synthesis of new optically active triamines derived from pyrrolidines. The study investigated their coordination with CuII in solution and their X-ray crystal structures, indicating their potential in the development of new compounds for various applications (Bernauer et al., 1993).

  • Cognitive Enhancement Properties : Pyrrolidine derivatives have been studied for their cognitive enhancement properties. For instance, a study on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine demonstrated its effectiveness in rodent and primate models of cognitive enhancement, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997).

  • Maillard Reaction Polymers : A study involving the Maillard reaction system identified N-methyl-2-(hydroxymethyl)pyrrole as a major product, indicating the reactivity of pyrrolidine derivatives in these systems. This research contributes to understanding the formation of melanoidins in Maillard reactions, which has implications in food chemistry and possibly in the synthesis of new materials (Tressl et al., 1998).

properties

IUPAC Name

2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVHUWVIKPNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 3
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 4
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 5
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 6
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride

Citations

For This Compound
1
Citations
IG Logvinenko, IS Kondratov, SO Pridma… - Journal of Fluorine …, 2022 - Elsevier
Conformational and electronic effects of the trifluoromethoxy group make it attractive to be introduced in biorelevant structures. A mini-library of CF 3 O-substituted piperidines, …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.